molecular formula C12H13NO2 B1601712 Ethyl 3-methyl-1H-indole-5-carboxylate CAS No. 73396-90-4

Ethyl 3-methyl-1H-indole-5-carboxylate

Cat. No. B1601712
CAS RN: 73396-90-4
M. Wt: 203.24 g/mol
InChI Key: OYOSECHLHOABFT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-indole-5-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases . It is also used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, has been a subject of interest in recent years . These compounds are synthesized through various methods, including N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-1H-indole-5-carboxylate is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, show various biologically vital properties . They are used as reactants in several chemical reactions, including the preparation of diphenylsulfonium ylides from Martin’s sulfurane and cross dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-1H-indole-5-carboxylate is a light-yellow to yellow powder or crystals . It has a molecular weight of 203.24 .

Scientific Research Applications

  • Biosynthesis of inhibitors of protein kinases

    • Field : Biochemistry
    • Application : Indole derivatives are used as reactants for the biosynthesis of inhibitors of protein kinases .
    • Results : The outcomes of these reactions are inhibitors of protein kinases .
  • Metal-free Friedel-Crafts alkylation

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as reactants in metal-free Friedel-Crafts alkylation .
    • Results : The outcomes of these reactions are products of Friedel-Crafts alkylation .
  • Preparation of diphenylsulfonium ylides from Martin’s sulfurane

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as reactants in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
    • Results : The outcomes of these reactions are diphenylsulfonium ylides .
  • Cross Dehydrogenative Coupling Reactions

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as reactants in cross dehydrogenative coupling reactions .
    • Results : The outcomes of these reactions are products of cross dehydrogenative coupling .
  • Synthesis of Indirubin Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of indirubin derivatives .
    • Results : The outcomes of these reactions are indirubin derivatives .
  • Preparation of Aminoindolylacetates

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the preparation of aminoindolylacetates .
    • Results : The outcomes of these reactions are aminoindolylacetates .
  • Inhibitors of the C-terminal domain of RNA polymerase II

    • Field : Biochemistry
    • Application : Indole derivatives are used in the synthesis of inhibitors of the C-terminal domain of RNA polymerase II .
    • Results : The outcomes of these reactions are inhibitors of the C-terminal domain of RNA polymerase II .
  • Kinase insert domain receptor (KDR) inhibitors

    • Field : Biochemistry
    • Application : Indole derivatives are used in the synthesis of kinase insert domain receptor (KDR) inhibitors .
    • Results : The outcomes of these reactions are KDR inhibitors .
  • Organocatalysts for the anti-Mannich reaction

    • Field : Organic Chemistry
    • Application : Indole derivatives are used as organocatalysts for the anti-Mannich reaction .
    • Results : The outcomes of these reactions are products of the anti-Mannich reaction .

Safety And Hazards

Ethyl 3-methyl-1H-indole-5-carboxylate is classified as a GHS07 substance . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The application of indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

ethyl 3-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOSECHLHOABFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504909
Record name Ethyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-1H-indole-5-carboxylate

CAS RN

73396-90-4
Record name Ethyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-carboethoxy-N-allylaniline (J. Org. Chem., 45, 2710 (1980)) (650 mg, 2.29 mmol) in acetonitrile (10 ml), tetrakis(triphenylphosphine)palladium(0) (132 mg, 0.114 mmol), palladium (II) acetate (25.7 mg, 0.114 mmol) and TEA (0.413 ml, 2.98 mmol) were added and stirred overnight in a sealed tube at 100° C. After filtering the reaction mixture, the filtrate was evaporated under reduced pressure; the thus obtained residue was subjected to silica gel column chromatography (developing solvent: ethyl acetate:n-hexane=1:2) to give the titled compound (340 mg, 73%).
Name
2-bromo-4-carboethoxy-N-allylaniline
Quantity
650 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.413 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
132 mg
Type
catalyst
Reaction Step One
Quantity
25.7 mg
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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